3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a novel chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by its complex molecular structure, which includes a tetrahydroquinoline core, an isobutyryl group, and a dimethylbenzenesulfonamide moiety.
Properties
IUPAC Name |
3,4-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-14(2)21(24)23-11-5-6-17-13-18(8-10-20(17)23)22-27(25,26)19-9-7-15(3)16(4)12-19/h7-10,12-14,22H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPRFHDSPAUPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Isobutyryl Group: The tetrahydroquinoline intermediate is then acylated using isobutyryl chloride in the presence of a base such as triethylamine.
Sulfonamide Formation: The final step involves the reaction of the acylated tetrahydroquinoline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Uniqueness
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Biological Activity
3,4-Dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. The structure includes a sulfonamide group, which is known for its diverse pharmacological effects. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure can be represented as follows:
This compound features a sulfonamide moiety attached to a tetrahydroquinoline structure, which contributes to its biological properties.
Sulfonamides generally exert their biological activity through inhibition of certain enzymes or receptors. In particular, they are known to interfere with folate synthesis in bacteria by inhibiting the enzyme dihydropteroate synthase. The specific mechanism of action for this compound is still under investigation but may involve similar pathways.
Antimicrobial Activity
Research indicates that sulfonamide derivatives can exhibit antimicrobial properties. A study conducted on various sulfonamide compounds showed that those with a similar structural framework to our compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Cardiovascular Effects
Another area of interest is the cardiovascular impact of sulfonamide derivatives. A study evaluating the effects of benzenesulfonamides on perfusion pressure in isolated rat hearts indicated that certain derivatives could decrease perfusion pressure and coronary resistance. This suggests potential applications in treating cardiovascular diseases .
Cytotoxicity and Anticancer Potential
Preliminary studies have suggested that compounds related to this compound may exhibit cytotoxic effects against cancer cell lines. For instance, derivatives with similar functional groups showed promising results in inhibiting the growth of various cancer types in vitro .
Study on Antimicrobial Efficacy
In a comparative study involving several sulfonamide derivatives, it was found that compounds with a benzene sulfonamide structure exhibited IC50 values ranging from 0.059 mM to 0.072 mM against Leishmania spp., indicating effective antileishmanial activity . This highlights the potential for further exploration of the specific compound in treating parasitic infections.
Cardiovascular Research
In an experimental design assessing the impact on perfusion pressure, groups treated with benzenesulfonamide derivatives showed statistically significant changes in perfusion pressure compared to controls (Table 1). This reinforces the hypothesis that such compounds may play a role in managing cardiovascular conditions.
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control | - | No change |
| II | Benzene Sulfonamide | 0.001 | Decrease observed |
| III | Compound 2 | 0.001 | Significant decrease |
| IV | Compound 3 | 0.001 | Significant decrease |
| V | Compound 4 | 0.001 | No significant change |
| VI | Compound 5 | 0.001 | Significant decrease |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Computational models have been employed to predict parameters such as absorption, distribution, metabolism, and excretion (ADME). Theoretical assessments suggest favorable permeability characteristics that could enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
